6-Trifluoromethylbenzothiazole
Overview
Description
6-Trifluoromethylbenzothiazole is a chemical compound with the molecular formula C8H4F3NS . It is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of 6-Trifluoromethylbenzothiazole and its derivatives has been reported in several studies . For instance, a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives were synthesized and evaluated for their potential as anti-infective agents .
Molecular Structure Analysis
The molecular structure of 6-Trifluoromethylbenzothiazole consists of a benzothiazole core with a trifluoromethyl group attached at the 6-position . The molecular weight of this compound is 203.18 g/mol .
Chemical Reactions Analysis
Benzothiazole and its derivatives, including 6-Trifluoromethylbenzothiazole, have been used to construct fluorescent probes based on various mechanisms such as photoinduced electron transfer, excited-state intramolecular proton transfer, intramolecular charge transfer, and aggregation-induced emission . These fluorescent probes can specifically interact with the analyte, thereby changing their luminescence characteristics to achieve the detection of the analyte .
Scientific Research Applications
Fluorescent Probes for Analyte Detection
Benzothiazole and its derivatives, including 6-Trifluoromethylbenzothiazole, can be used to construct fluorescent probes . These probes can specifically interact with the analyte, changing their luminescence characteristics to achieve the detection of the analyte . They can be applied to the detection of substances, the analysis of harmful substances, and cell imaging .
Detection of Metal Ions
Benzothiazole fluorescent probes can be divided into different types according to the types of analytes, including metal ions . The introduction of certain structures or functional groups on benzothiazole can enhance its interaction with metal ions .
Detection of Anions
Similarly, benzothiazole fluorescent probes can also be used for the detection of anions . The specific interaction between the probe and the anion can lead to changes in the luminescence characteristics of the probe .
Detection of Small Molecules
Benzothiazole fluorescent probes can also interact with small molecules, leading to changes in their luminescence characteristics . This property makes them useful in the detection and analysis of small molecules .
Detection of Biological Macromolecules
Benzothiazole fluorescent probes can be used for the detection of biological macromolecules . The interaction between the probe and the biological macromolecule can lead to changes in the luminescence characteristics of the probe .
Ratiometric Detection of Al3+
A benzothiazole-based probe was prepared and characterized for the ratiometric detection of Al3+ . The probe displayed high selectivity and sensitivity for Al3+ in DMF/H2O . The binding ratio of the probe with Al3+ was determined to be 1:1 .
Detection of Zn2+ Ion
Benzothiazole-based probes have also been used for the detection of Zn2+ ions . Iron (Fe2+) acted as a reversible trigger or switch for sensing of Zn2+ ion by the probes .
Mechanism of Action
Target of Action
6-Trifluoromethylbenzothiazole primarily targets voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus influencing neuronal excitability .
Mode of Action
The compound interacts with its targets by antagonizing voltage-dependent sodium channel currents . This means it inhibits the flow of sodium ions through the channels, thereby reducing the excitability of neurons .
Biochemical Pathways
The antagonism of voltage-dependent sodium channels by 6-Trifluoromethylbenzothiazole affects the neuronal signaling pathways . By inhibiting sodium ion flow, the compound can modulate the action potential of neurons, thereby influencing various downstream effects related to neuronal communication and signaling .
Result of Action
The molecular and cellular effects of 6-Trifluoromethylbenzothiazole’s action include a reduction in neuronal excitability due to its antagonism of voltage-dependent sodium channels . This could potentially lead to effects such as neuroprotection, given that overexcitation of neurons can lead to neuronal damage .
properties
IUPAC Name |
6-(trifluoromethyl)-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULNNISVPSQIFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564279 | |
Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Trifluoromethylbenzothiazole | |
CAS RN |
131106-70-2 | |
Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper provided?
A1: The research paper focuses on describing a method for synthesizing 2-amino-6-trifluoromethylbenzothiazole []. While the paper doesn't delve into the applications of this compound, it provides a crucial foundation for further research by outlining its synthesis.
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